(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide
Description
(Z)-N-(4-Methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide is a benzothiazole-derived enamine compound featuring a cinnamamide substituent. Its core structure includes a benzo[d]thiazole ring substituted with a methoxy group at position 4 and methyl groups at positions 3 and 5. The (Z)-configuration of the imine bond is critical for its stereoelectronic properties, influencing molecular interactions and stability.
Properties
IUPAC Name |
(E)-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-13-9-11-15(23-3)17-18(13)24-19(21(17)2)20-16(22)12-10-14-7-5-4-6-8-14/h4-12H,1-3H3/b12-10+,20-19? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNRBKVTBMASJY-AWQVELMUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C=CC3=CC=CC=C3)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)/C=C/C3=CC=CC=C3)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide typically involves the condensation of 4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-amine with cinnamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound might induce apoptosis by activating caspase pathways or inhibiting key signaling proteins involved in cell proliferation.
Comparison with Similar Compounds
The structural and functional attributes of (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide are compared below with analogous benzothiazole and thiadiazole derivatives.
Structural Features
Key Observations :
- Aromatic vs. Aliphatic Substituents : The cinnamamide group (aromatic) may confer distinct π-π stacking interactions versus aliphatic groups like allyl () or propargyl ().
Key Observations :
- Yield Variability : Thiadiazole derivatives (e.g., ) often achieve higher yields (~80%) compared to benzothiazole analogs (e.g., 27% in ), likely due to steric hindrance in the latter.
Physicochemical Properties
Key Observations :
Key Observations :
Biological Activity
(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide is a synthetic compound characterized by its complex structure, which includes a thiazole ring and a cinnamamide moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C15H13N3O4S
- Molecular Weight : 339.35 g/mol
- Melting Point : 282°C
The compound features both electron-donating (methoxy) and electron-withdrawing (nitro) groups, impacting its reactivity and biological interactions.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets. Research indicates that it may inhibit specific enzymes by binding to their active sites, disrupting normal cellular processes. This mechanism could lead to potential therapeutic effects in various diseases.
Antimicrobial Activity
Cinnamic acid derivatives have been shown to exhibit significant antimicrobial properties. Studies indicate that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the thiazole ring in the structure may enhance its antibacterial efficacy .
Anticancer Activity
Research has highlighted the anticancer potential of cinnamic acid derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to induce apoptosis in cancer cells through various pathways has been noted in several studies .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Cinnamic acid derivatives are known for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This property makes them candidates for the treatment of inflammatory diseases .
Case Studies and Research Findings
Q & A
Q. What are the key steps in synthesizing (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide, and how can reaction conditions be optimized for higher yield?
- Methodological Answer: Synthesis typically involves multi-step condensation reactions. Key steps include:
- Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or thioamides.
- Condensation with cinnamoyl chloride derivatives under controlled pH and temperature (e.g., 60–80°C in anhydrous THF or DMF).
- Purification via column chromatography or recrystallization.
Optimization strategies: - Solvent choice: Polar aprotic solvents (e.g., DMF) enhance reactivity of intermediates .
- Catalysts: Use of triethylamine or DMAP to accelerate amide bond formation .
- Monitoring: HPLC or TLC to track reaction progress and minimize by-products .
Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer:
- NMR spectroscopy: 1H and 13C NMR confirm regiochemistry of the methoxy and methyl groups on the benzo[d]thiazole ring and the Z-configuration of the imine .
- Mass spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- IR spectroscopy: Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the amide) .
- HPLC: Quantifies purity (>95% required for biological assays) .
Q. What are the solubility properties of this compound, and how do they affect experimental design in biological assays?
- Methodological Answer:
- Solubility: Moderately soluble in DMSO, DMF, and dichloromethane; low solubility in aqueous buffers.
- Experimental design: Pre-dissolve in DMSO (≤0.1% final concentration) for cell-based assays to avoid solvent toxicity. For in vitro enzyme assays, use co-solvents like PEG-400 or cyclodextrin derivatives to enhance solubility .
Advanced Research Questions
Q. How does the Z-configuration of the imine group influence the compound's reactivity and interaction with biological targets?
- Methodological Answer:
- Reactivity: The Z-configuration stabilizes the planar imine structure, facilitating π-π stacking with aromatic residues in enzyme active sites (e.g., kinases or proteases) .
- Biological interaction: Molecular docking studies (using AutoDock Vina or Schrödinger) predict stronger binding affinity compared to E-isomers due to optimal spatial alignment with hydrophobic pockets .
- Validation: Synthesize E/Z isomers and compare IC50 values in enzyme inhibition assays .
Q. What strategies can resolve contradictory data regarding the compound's biological activity across different assay systems?
- Methodological Answer:
- Cross-validation: Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm target engagement .
- Assay conditions: Control variables like ATP concentration (for kinase assays) or serum protein content (in cell-based studies) to reduce variability .
- Computational modeling: QSAR models or molecular dynamics simulations can identify assay-specific confounding factors (e.g., membrane permeability in cell-based vs. cell-free systems) .
Q. How can computational chemistry methods predict the compound's metabolic stability and potential toxicological profiles?
- Methodological Answer:
- Metabolic stability: Use software like ADMET Predictor or SwissADME to simulate cytochrome P450 metabolism. Key parameters:
- Half-life: Predicted hepatic microsomal stability (t1/2 > 30 min suggests favorable pharmacokinetics) .
- Toxicity:
- hERG inhibition: Molecular docking to assess cardiotoxicity risks .
- Ames test prediction: Rule out mutagenicity using Derek Nexus .
Q. What is the molecular basis for the compound's selectivity towards specific enzyme targets, and how can this be validated experimentally?
- Methodological Answer:
- Structural basis: The 4-methoxy group on the benzo[d]thiazole ring hydrogen-bonds with conserved residues (e.g., Asp86 in EGFR kinase), while the cinnamamide moiety occupies a hydrophobic subpocket .
- Validation:
- Kinase profiling: Screen against a panel of 100+ kinases (e.g., DiscoverX) to identify off-target effects .
- Site-directed mutagenesis: Modify suspected binding residues (e.g., Asp86Ala) to confirm reduced inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
